Cas no 1803910-02-2 (3-Nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile)

3-Nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile
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- Inchi: 1S/C8H4F3N3O3/c9-8(10,11)17-7-6(14(15)16)5(1-3-12)2-4-13-7/h2,4H,1H2
- InChI Key: XALCYACEOBGFHC-UHFFFAOYSA-N
- SMILES: FC(OC1C(=C(C=CN=1)CC#N)[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 332
- Topological Polar Surface Area: 91.7
- XLogP3: 1.9
3-Nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026002154-1g |
3-Nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile |
1803910-02-2 | 97% | 1g |
$1,646.40 | 2022-04-02 | |
Alichem | A026002154-250mg |
3-Nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile |
1803910-02-2 | 97% | 250mg |
$741.20 | 2022-04-02 | |
Alichem | A026002154-500mg |
3-Nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile |
1803910-02-2 | 97% | 500mg |
$1,029.00 | 2022-04-02 |
3-Nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile Related Literature
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Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
Additional information on 3-Nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile
Introduction to 3-Nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1803910-02-2)
3-Nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1803910-02-2, features a pyridine core substituted with a nitro group, a trifluoromethoxy group, and an acetonitrile moiety. These structural elements contribute to its reactivity and potential applications in synthetic chemistry, drug discovery, and material science.
The molecular structure of 3-Nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile encompasses a nitro group (–NO₂) at the 3-position of the pyridine ring, a trifluoromethoxy group (–OCH₂CF₃) at the 2-position, and an acetonitrile group (–CN) at the 4-position. This arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of more complex compounds. The presence of fluorine atoms in the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical factors in pharmaceutical applications.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in drug development. 3-Nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile serves as a versatile building block for constructing novel bioactive molecules. Its nitro group can be further functionalized through reduction or diazotization reactions, while the trifluoromethoxy group can participate in nucleophilic substitution reactions. These properties make it particularly useful in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic compounds.
In addition to its pharmaceutical relevance, 3-Nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile has shown promise in agrochemical research. The combination of electron-withdrawing and electron-donating groups on its pyridine ring influences its interaction with biological targets, making it a potential precursor for herbicides and pesticides. The trifluoromethoxy group's ability to enhance binding affinity has been exploited in designing molecules that exhibit improved efficacy against resistant strains of pests.
The synthesis of 3-Nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Key steps include nitration to introduce the nitro group, halogenation followed by nucleophilic substitution to incorporate the trifluoromethoxy group, and cyanation to introduce the acetonitrile moiety. Optimization of reaction conditions is crucial to achieve high yields and purity, which are essential for subsequent applications.
Recent studies have demonstrated the utility of 3-Nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile in developing novel therapeutic agents targeting inflammatory diseases. The nitro group can be converted into an amine or hydrazo derivative, which can then be further modified to produce potent anti-inflammatory compounds. Additionally, the trifluoromethoxy group's ability to modulate pharmacokinetic properties has been leveraged in designing molecules with enhanced bioavailability and reduced toxicity.
The compound's role in material science is also emerging as an area of interest. Fluorinated pyridines are known for their thermal stability and electronic properties, making them suitable for use in organic semiconductors and liquid crystal displays (LCDs). 3-Nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile could serve as a precursor for synthesizing advanced materials with tailored electronic characteristics.
In conclusion, 3-Nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1803910-02-2) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it a valuable intermediate for drug discovery, agrochemical development, and material science applications. Continued research into its synthetic pathways and biological activities will likely uncover even more innovative uses for this versatile molecule.
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